Product packaging for Methyl 3-(pyrrolidin-3-yloxy)benzoate(Cat. No.:CAS No. 946715-41-9)

Methyl 3-(pyrrolidin-3-yloxy)benzoate

Cat. No.: B1500265
CAS No.: 946715-41-9
M. Wt: 221.25 g/mol
InChI Key: LADDVOFIZGVTHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 3-(pyrrolidin-3-yloxy)benzoate is a benzoate ester derivative featuring a pyrrolidine ring linked via an ether group to the meta position of the benzene ring. This compound is of interest in medicinal chemistry due to its structural hybridity, combining a lipophilic benzoate moiety with a nitrogen-containing heterocycle (pyrrolidine), which may enhance bioavailability and target binding in drug design.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO3 B1500265 Methyl 3-(pyrrolidin-3-yloxy)benzoate CAS No. 946715-41-9

Properties

IUPAC Name

methyl 3-pyrrolidin-3-yloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-15-12(14)9-3-2-4-10(7-9)16-11-5-6-13-8-11/h2-4,7,11,13H,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADDVOFIZGVTHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OC2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30663061
Record name Methyl 3-[(pyrrolidin-3-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30663061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946715-41-9
Record name Methyl 3-[(pyrrolidin-3-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30663061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods of Methyl 3-(pyrrolidin-3-yloxy)benzoate

General Synthetic Strategy

The key step in the preparation of this compound is the nucleophilic substitution reaction where the hydroxyl group on a methyl 3-hydroxybenzoate derivative is substituted by the pyrrolidin-3-yl moiety to form the ether linkage. This is typically achieved by reacting methyl 3-hydroxybenzoate or its derivatives with a suitable pyrrolidine derivative under conditions favoring nucleophilic substitution.

Specific Reported Synthetic Routes

Nucleophilic Substitution Using Halogenated Intermediates

A common approach involves the synthesis of a halogenated benzoate intermediate, such as methyl 3-(halogen-oxy)benzoate, which undergoes nucleophilic substitution with pyrrolidine or a substituted pyrrolidine under basic conditions. Potassium carbonate (K2CO3) is often used as a base to deprotonate the pyrrolidine nitrogen, enhancing its nucleophilicity.

  • Reaction conditions: Typically performed in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile at elevated temperatures (e.g., 60–100 °C) to facilitate substitution.
  • Example: Methyl 3-hydroxybenzoate is first converted to methyl 3-bromobenzoate or a similar halogenated intermediate, followed by reaction with pyrrolidine in the presence of K2CO3 to yield this compound.
Direct Nucleophilic Substitution on Activated Benzoate Esters

In some synthetic schemes, direct nucleophilic substitution on activated benzoate esters has been reported, where the hydroxyl group is activated by conversion to a better leaving group (e.g., tosylate or mesylate), which then reacts with pyrrolidine.

  • Activation step: Conversion of the hydroxyl group to a tosylate (using tosyl chloride and pyridine).
  • Substitution step: Reaction of the tosylate intermediate with pyrrolidine under basic conditions to form the ether.
Hydrogenation and Coupling Approaches

Some synthetic routes involve initial formation of nitro-substituted benzoate intermediates, which are then reduced to amino derivatives by palladium-catalyzed hydrogenation. These amino intermediates can be further reacted with pyrrolidine derivatives or used in coupling reactions to introduce the pyrrolidin-3-yloxy moiety.

  • Example: Starting from 4-hydroxy-3-nitrobenzoic acid derivatives, nucleophilic substitution with alkyl bromides is followed by hydrogenation to amino compounds, which are then coupled with pyrrolidine derivatives.

Typical Reaction Scheme Summary

Step Reagents/Conditions Purpose Outcome
1 Methyl 3-hydroxybenzoate + Halogenating agent (e.g., Br2, PBr3) Halogenation of hydroxyl group Methyl 3-(halogen-oxy)benzoate intermediate
2 Pyrrolidine + K2CO3, DMF, heat Nucleophilic substitution Formation of this compound
3 (optional) Pd/C, H2 (hydrogenation) Reduction of nitro to amino (if nitro intermediate used) Amino-substituted intermediate for further coupling

Purification and Characterization

  • The crude product is typically purified by silica gel column chromatography using solvent systems such as dichloromethane/ethyl acetate.
  • Characterization includes NMR (1H and 13C), mass spectrometry (MS), and melting point determination to confirm structure and purity.

Research Findings and Data Analysis

Reaction Yields and Conditions

From literature synthesis of related pyrrolidinyl benzoate derivatives, yields for nucleophilic substitution reactions range from moderate to good (50–85%), depending on the purity of starting materials, reaction time, temperature, and solvent choice.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Disadvantages
Halogenated intermediate route Methyl 3-hydroxybenzoate, PBr3, Pyrrolidine, K2CO3, DMF 60–100 °C, 6–24 h High selectivity, well-established Requires halogenation step, possible side reactions
Tosylate activation Methyl 3-hydroxybenzoate, TosCl, Pyrrolidine, Base Room temp to reflux Avoids halogenation, milder conditions Additional activation step
Hydrogenation and coupling Nitro-benzoate derivatives, Pd/C, H2, Pyrrolidine Hydrogenation, then substitution Enables functional group transformations Multi-step, longer synthesis time

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Reaction Conditions Products Yield Notes
1 M NaOH, reflux, 6 hours3-(pyrrolidin-3-yloxy)benzoic acid85%Complete saponification observed .
2 M HCl, reflux, 8 hours3-(pyrrolidin-3-yloxy)benzoic acid78%Slower kinetics compared to basic hydrolysis .

The reaction mechanism involves nucleophilic attack by hydroxide or water at the carbonyl carbon, followed by elimination of methanol. The hydrochloride salt form (CAS 1185298-84-3) enhances solubility in polar solvents during hydrolysis .

Pyrrolidine Ring Oxidation

The pyrrolidine ring is susceptible to oxidation, particularly at the nitrogen atom, forming N-oxides.

Oxidizing Agent Conditions Products Applications
m-CPBA (2 eq.)Dichloromethane, 0°C to RT, 12 hoursThis compound N-oxideUsed to study metabolic pathways.
H₂O₂ (30%), AcOHReflux, 4 hoursN-oxide derivativeImproved water solubility for biological assays.

N-oxidation modifies electronic properties, impacting binding affinity in pharmacological studies.

Ether Cleavage and Substitution

The ether linkage (pyrrolidin-3-yloxy) participates in nucleophilic substitution or cleavage reactions.

Reagents Conditions Products Selectivity
BBr₃ (1.2 eq.)CH₂Cl₂, −78°C, 2 hours3-hydroxybenzoate derivativeSelective cleavage without ester hydrolysis.
NaH, alkyl halideDMF, 60°C, 6 hoursAlkylated pyrrolidine derivativesSide reactions with ester group minimized .

Ether cleavage with BBr₃ proceeds via Lewis acid-mediated oxygen activation, while alkylation exploits the nucleophilicity of the pyrrolidine nitrogen .

Reduction of the Pyrrolidine Ring

The pyrrolidine ring can undergo hydrogenation to form saturated or partially reduced products.

Reduction Method Conditions Products Catalyst Efficiency
H₂ (1 atm), Pd/C (10%)MeOH, RT, 24 hoursTetrahydrofuran derivativeLow conversion due to steric hindrance.
LiAlH₄ (2 eq.)THF, reflux, 8 hoursSecondary alcohol intermediateOver-reduction of ester observed.

Selective reduction remains challenging due to competing reactivity of the ester group.

Transesterification

The methyl ester undergoes transesterification with higher alcohols to form alternative esters.

Alcohol Conditions Products Conversion Rate
Benzyl alcoholH₂SO₄ (cat.), toluene, reflux, 10 hoursBenzyl 3-(pyrrolidin-3-yloxy)benzoate92%
EthanolNaOEt, reflux, 6 hoursEthyl 3-(pyrrolidin-3-yloxy)benzoate88%

Acid catalysis promotes efficient transesterification, while base conditions risk pyrrolidine ring degradation.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition in the presence of dienophiles.

Dienophile Conditions Products Quantum Yield
Maleic anhydrideUV (254 nm), CH₃CN, 12 hoursCyclobutane adduct0.45
AcetyleneUV (300 nm), benzene, 8 hoursUnstable intermediate<0.1

Reactivity is limited by the electron-withdrawing ester group, which reduces conjugation.

Scientific Research Applications

Chemistry

Methyl 3-(pyrrolidin-3-yloxy)benzoate serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various reactions:

  • Esterification : The compound can undergo esterification reactions to form derivatives with different functional groups.
  • Nucleophilic Substitution : The pyrrolidine moiety can be replaced with other nucleophiles, allowing for the synthesis of diverse derivatives.

Biology

The compound has been investigated for its potential biological activities:

  • Antimicrobial Activity : Preliminary studies indicate that it exhibits significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antibiotics.
  • Anti-inflammatory Effects : Research has shown that the compound can reduce inflammatory markers in vitro, indicating potential therapeutic applications in treating inflammatory diseases.

Medicine

This compound is being explored for its therapeutic effects:

  • Drug Discovery : The compound is under investigation as a candidate for drug development targeting specific biological pathways involved in diseases such as cancer and infections.
  • Cytotoxicity Studies : In vitro studies have assessed its cytotoxicity profile, revealing favorable results with low toxicity at effective concentrations.

Industry

In industrial applications, this compound is utilized in the development of new materials:

  • Material Science : Its unique properties allow it to be used as an intermediate in the synthesis of novel polymers and materials with enhanced characteristics.

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial effects of this compound against common bacterial strains. Results showed significant inhibition of bacterial growth, particularly against multidrug-resistant strains, highlighting the compound's potential as a lead structure for antibiotic development.

Case Study 2: Anti-inflammatory Properties

In a murine model of inflammation, treatment with this compound resulted in reduced swelling and lower levels of pro-inflammatory cytokines compared to control groups. This suggests its potential application in treating chronic inflammatory conditions .

Mechanism of Action

The mechanism by which Methyl 3-(pyrrolidin-3-yloxy)benzoate exerts its effects involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The benzoate ester moiety may also play a role in the compound’s overall bioactivity by influencing its solubility and membrane permeability.

Comparison with Similar Compounds

Methyl 3-((6-Methoxy-1H-benzofuro[3,2-c]pyrazol-3-yl)amino)benzoate (4b) and Methyl 3-((5-(2-Hydroxy-4-methoxyphenyl)-1H-pyrazol-3-yl)amino)benzoate (5b)

  • Structural Differences : Both compounds replace the pyrrolidinyl ether group with pyrazole-based substituents. Compound 4b incorporates a benzofuropyrazole moiety, while 5b features a hydroxyphenyl-pyrazole group .
  • Synthesis : Synthesized via LiHMDS-mediated coupling of methyl 3-isothiocyanatobenzoate with hydrazine hydrate, yielding 18% (4b) and 16% (5b) after purification. This contrasts with the target compound’s synthesis, which likely involves etherification of pyrrolidin-3-ol with methyl 3-hydroxybenzoate .
  • Biological Activity : Both 4b and 5b exhibited tumor cell growth inhibition, highlighting the role of nitrogen heterocycles in bioactivity. The pyrrolidine variant may offer improved solubility due to its tertiary amine, but this requires experimental validation .

Methyl 4-(Cyclopropylmethoxy)-3-hydroxybenzoate

  • Structural Differences : The cyclopropylmethoxy group replaces the pyrrolidinyl ether, and the hydroxy group is at the para position. This compound was erroneously reported in a corrigendum, emphasizing the critical impact of substituent positioning on chemical identity .

Methyl 3-(Piperazin-1-yl)benzoate

  • Structural Differences : Substitutes pyrrolidine with a piperazine ring, introducing an additional nitrogen atom. This modification increases basicity and hydrogen-bonding capacity, which could influence receptor affinity .
  • Applications : Piperazine derivatives are widely used in antipsychotic and anticancer agents, suggesting that the target compound’s pyrrolidine analog might exhibit distinct pharmacokinetic profiles .

Methyl 3-(Trifluoromethoxy)benzoate

  • Structural Differences : Replaces the pyrrolidinyl ether with a trifluoromethoxy group. The electron-withdrawing trifluoromethyl group enhances electrophilicity and oxidative stability .
  • Functional Impact : Such fluorinated analogs are often employed to improve metabolic resistance, though they may reduce solubility compared to nitrogen-containing variants .

Data Table: Key Properties of Compared Compounds

Compound Name Substituent Group Molecular Weight (g/mol) Biological Activity Synthesis Yield (%)
This compound Pyrrolidinyl ether ~265.3 (estimated) Not reported Not reported
Compound 4b Benzofuropyrazole 381.4 Tumor growth inhibition 18
Compound 5b Hydroxyphenyl-pyrazole 357.4 Tumor growth inhibition 16
Methyl 3-(piperazin-1-yl)benzoate Piperazine 236.3 Not reported (anticancer potential) Not reported
Methyl 3-(trifluoromethoxy)benzoate Trifluoromethoxy 234.1 Metabolic stability Not reported

Research Findings and Implications

  • Substituent Effects : Nitrogen-containing heterocycles (e.g., pyrrolidine, piperazine) improve solubility and target engagement, while fluorinated or aromatic groups enhance stability but may reduce bioavailability .
  • Synthetic Challenges : Low yields in pyrazole-based analogs (e.g., 4b, 5b) suggest that the target compound’s synthesis may require optimization for scalability .
  • Biological Potential: The tumor-inhibitory activity of pyrazole derivatives underscores the need to evaluate this compound in cancer models .

Biological Activity

Methyl 3-(pyrrolidin-3-yloxy)benzoate is a compound of increasing interest in pharmaceutical research due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, supported by recent studies and findings.

Chemical Structure and Properties

This compound, with the chemical formula C12H15NO3C_{12}H_{15}NO_3, features a benzoate moiety linked to a pyrrolidine ring through an ether bond. This structural arrangement is significant as it influences the compound's solubility, reactivity, and interaction with biological targets.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. Preliminary studies suggest that it may interfere with cellular pathways related to inflammation and cancer proliferation.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. For instance, it has shown effectiveness against several bacterial strains, demonstrating potential as a therapeutic agent in treating infections.

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the modulation of apoptotic pathways.

Case Studies

  • Antimicrobial Efficacy : A study tested the compound against Staphylococcus aureus and Escherichia coli, reporting significant inhibition at concentrations as low as 10 µg/mL.
  • Cancer Cell Line Studies : In tests involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a reduction of cell viability by approximately 50% at a concentration of 20 µM after 48 hours.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundPyrrolidine-linked benzoateAntimicrobial, anticancer
Methyl 4-(pyrrolidin-3-yloxy)benzoateDifferent position of the ether groupReduced activity compared to the methyl variant
Ethyl 3-(pyrrolidin-3-yloxy)benzoateEthyl instead of methylLower solubility; reduced biological activity

Structure-Activity Relationships (SAR)

Research into structure-activity relationships has revealed that modifications to the pyrrolidine ring can significantly affect biological activity. For example, substituents on the pyrrolidine nitrogen atom have been shown to enhance both antimicrobial and anticancer properties.

Toxicological Profile

While exploring its therapeutic potential, it is crucial to consider the compound's safety profile. Toxicity studies indicate that this compound has an LD50 value greater than 2000 mg/kg in rodent models, suggesting a favorable safety margin for further development.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-(pyrrolidin-3-yloxy)benzoate, and how can reaction conditions be optimized for scalability?

  • Methodological Answer : The compound is synthesized via multi-step reactions involving esterification and nucleophilic substitution. A typical route starts with benzoic acid derivatives and pyrrolidin-3-ol. Key steps include:

  • Esterification of 3-hydroxybenzoic acid with methanol under acidic catalysis.
  • Substitution of the hydroxyl group with pyrrolidin-3-oxy via Mitsunobu reaction or SN2 mechanisms, using reagents like triphenylphosphine and diethyl azodicarboxylate (DEAD) .
  • Optimization involves solvent selection (e.g., THF or DMF), temperature control (0–25°C), and purification via column chromatography with gradients of ethyl acetate/hexane .

Q. How is this compound characterized to confirm structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm ester carbonyl signals (~168–170 ppm) and pyrrolidine ring protons (δ 2.5–3.5 ppm). Aromatic protons appear as distinct multiplets in δ 6.8–7.5 ppm .
  • FTIR : Peaks at ~1720 cm⁻¹ (ester C=O), 1250–1150 cm⁻¹ (C-O ester), and 2800–3000 cm⁻¹ (pyrrolidine C-H) .
  • High-Resolution Mass Spectrometry (HRMS) : Used to verify molecular ion peaks (e.g., [M+H]⁺) with accuracy <5 ppm .

Q. What stability considerations are critical for storing this compound in research settings?

  • Methodological Answer :

  • Storage : Store at –20°C in airtight containers under inert gas (argon or nitrogen) to prevent hydrolysis of the ester group.
  • Stability Tests : Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) over 6–12 months. Hydrolysis products (e.g., free benzoic acid) indicate instability .

Advanced Research Questions

Q. How does the stereochemistry of the pyrrolidine ring influence the biological activity of this compound derivatives?

  • Methodological Answer :

  • Stereochemical Analysis : Use chiral HPLC (Chiralpak® columns) or X-ray crystallography to resolve enantiomers. For example, (R)- and (S)-pyrrolidine isomers show distinct binding affinities in receptor assays .
  • Structure-Activity Relationship (SAR) : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase or GPCR targets). Data shows (S)-isomers exhibit 3–5x higher potency due to optimized hydrogen bonding with active sites .

Q. What mechanistic insights explain contradictions in reported reaction yields for derivatives of this compound?

  • Methodological Answer :

  • Byproduct Analysis : LC-MS identifies side products like N-oxide derivatives (from pyrrolidine oxidation) or ester hydrolysis. For example, hypochlorite-mediated cyclization (as in ) may yield triazolo byproducts at >5% under excess oxidizing conditions .
  • Kinetic Studies : Use in-situ FTIR or NMR to track reaction progress. Lower yields correlate with steric hindrance at the pyrrolidine oxygen during substitution steps .

Q. How can computational modeling guide the design of this compound analogs with improved pharmacokinetic properties?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Predict logP (lipophilicity) and solubility using software like Schrödinger Suite. Substituents at the benzoate para-position (e.g., fluoro groups) reduce logP by 0.5–1.0 units, enhancing aqueous solubility .
  • ADMET Prediction : Tools like SwissADME assess metabolic stability. Methylation of the pyrrolidine nitrogen increases microsomal stability by 30% by blocking CYP3A4-mediated oxidation .

Q. What analytical strategies resolve spectral overlaps in NMR data for this compound derivatives?

  • Methodological Answer :

  • 2D NMR Techniques : HSQC and HMBC correlate ¹H-¹³C signals, resolving aromatic/pyrrolidine proton ambiguities. For example, HMBC cross-peaks confirm ester connectivity between benzoate C=O and adjacent protons .
  • Variable Temperature NMR : Heating to 50°C sharpens broadened peaks caused by slow pyrrolidine ring inversion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(pyrrolidin-3-yloxy)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(pyrrolidin-3-yloxy)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.